1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolo[3,4-c]pyridine core . Further structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include oxo derivatives, tetrahydro derivatives, and various substituted pyrazolo[3,4-c]pyridines .
Scientific Research Applications
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK/cyclin complex and subsequent inhibition of downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against various kinases.
Uniqueness
1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-2-11-7-5-9-4-3-6(7)8(12)10-11/h9H,2-5H2,1H3,(H,10,12) |
InChI Key |
MIVPPJXGJKMWTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCNC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.